Ethyl Ropinirole
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Description
Ethyl Ropinirole is an impurity of Ropinirole . Ropinirole is used alone or with other medicines to treat Parkinson’s disease and Restless Legs Syndrome (RLS), a neurologic disorder that affects sensation and movement in the legs .
Synthesis Analysis
The synthesis of Ropinirole involves a regioselective Birch reduction and an ozonolysis with concomitant ring closure to induce the required ring contraction . A process for the preparation of Ropinirole and its salts involves treating Ropinirole API with formaldehyde under alkaline catalysis .Molecular Structure Analysis
The molecular formula of Ethyl Ropinirole is C18H28N2O . Ropinirole has a molecular formula of C16H24N2O and a molar mass of 260.381 g·mol−1 .Chemical Reactions Analysis
Ropinirole can interact with acrylate polymers, and this interaction is pH-dependent with the carboxylic polymer . The vinyl acetate comonomer reduces the drug release rate most effectively in formulations with low drug loads .Physical And Chemical Properties Analysis
Ropinirole is a zwitterionic molecule with acceptable biopharmaceutical properties for transdermal administration (log P = 3.16, molecular weight 260.37, oral bioavailability around 50%). This drug has a remarkable water solubility and pKa values of 6.64 and 10.28 .Safety And Hazards
Future Directions
Research is ongoing to evaluate the cooperative interactions between formulation variables of Ropinirole transdermal patches and characterize the effects of drug loading and crystallinity, degree of ionization and drug-polymer solubilization, functionalization of acrylate polymeric basis, and the addition of permeation enhancers over the release profiles .
properties
CAS RN |
1797132-03-6 |
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Product Name |
Ethyl Ropinirole |
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.435 |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3 |
InChI Key |
XQFBCUFVVNWMPC-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC |
Origin of Product |
United States |
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